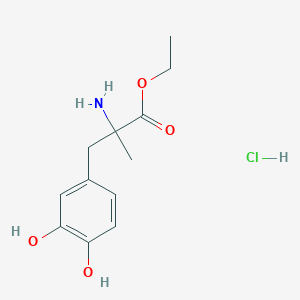

Methyldopate Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1962.

See also: Methyldopate (is salt form of).

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVZCCJDKYRRF-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045370 | |

| Record name | Methyldopate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2508-79-4 | |

| Record name | Methyldopate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldopate hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyldopate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldopa ethyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Centrally Acting Antihypertensive: A Technical History of Methyldopate Hydrochloride's Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the pharmacological management of hypertension was a rapidly evolving field. The development of drugs that could effectively and safely lower blood pressure was a significant therapeutic challenge. It was in this scientific landscape that methyldopa (B1676449), and its intravenous formulation methyldopate (B129773) hydrochloride, emerged as a novel therapeutic agent. This technical guide provides an in-depth history of the discovery and development of methyldopate hydrochloride, detailing its mechanism of action, the pivotal early clinical investigations, and its lasting impact on the treatment of hypertension.

The Discovery of Methyldopa: A New Therapeutic Principle

Methyldopa, chemically known as α-methyl-3,4-dihydroxy-L-phenylalanine, was first synthesized in 1954 by Dr. Theodore Sourkes. Its antihypertensive properties in humans were later demonstrated in 1960 by a team of researchers at the National Institutes of Health, led by Dr. Albert Sjoerdsma.[1][2] The initial hypothesis for its mechanism of action was the inhibition of the enzyme DOPA decarboxylase, which is involved in the synthesis of norepinephrine (B1679862).[1][2] However, further research revealed a more complex and elegant mechanism.

It was discovered that methyldopa is a prodrug that is actively transported into the central nervous system.[3] There, it is metabolized into its active form, alpha-methylnorepinephrine.[3][4] This active metabolite acts as a potent agonist of presynaptic α2-adrenergic receptors in the brainstem.[3][4] The stimulation of these receptors inhibits the release of norepinephrine from presynaptic neurons, leading to a reduction in sympathetic outflow from the central nervous system.[2][4] This, in turn, results in decreased peripheral vascular resistance and a lowering of blood pressure.[4]

The development of this compound, the ethyl ester of methyldopa, was a crucial step in enhancing the drug's clinical utility. This formulation is significantly more water-soluble than methyldopa, making it suitable for intravenous administration in cases of hypertensive crisis or when oral administration is not feasible.[3]

Preclinical Development and Toxicology

Prior to its introduction into clinical practice, methyldopa underwent preclinical evaluation to establish its safety profile. Toxicology and carcinogenesis studies were conducted in animal models. For instance, long-term studies in F344/N rats and B6C3F1 mice evaluated the chronic effects and carcinogenic potential of α-methyldopa sesquihydrate administered in their feed.[5] These foundational studies were essential for determining the initial dose ranges and for identifying potential toxicities for monitoring in human trials.

Pivotal Early Clinical Investigations

The early 1960s saw a series of key clinical trials that established the efficacy and safety of methyldopa in the treatment of hypertension. Seminal studies by researchers such as Sjoerdsma, Gillespie, and Oates provided the foundational evidence for its clinical use.[6]

Representative Experimental Protocol from Early Clinical Trials

Objective: To evaluate the antihypertensive efficacy and safety of methyldopa in patients with essential hypertension.

Study Design: Open-label, dose-titration study.

Patient Population:

-

Inclusion Criteria: Adult male and female patients with a diagnosis of essential hypertension, with diastolic blood pressure consistently above 100 mmHg.

-

Exclusion Criteria: Patients with secondary hypertension, severe renal or hepatic disease, or a history of hypersensitivity to related compounds.

Methodology:

-

Baseline Assessment: After a washout period of any previous antihypertensive medication, baseline blood pressure was recorded multiple times a day in both supine and standing positions. A complete medical history, physical examination, and baseline laboratory tests (including complete blood count, urinalysis, liver function tests, and renal function tests) were performed.

-

Dosing and Titration:

-

Treatment was initiated with an oral dose of 250 mg of methyldopa twice daily.

-

The dosage was gradually increased every 2 to 3 days based on the patient's blood pressure response and tolerance. The typical maintenance dose ranged from 500 mg to 2000 mg per day, administered in divided doses.

-

-

Efficacy Assessment: Blood pressure was measured at regular intervals throughout the day to assess the drug's effect. The primary efficacy endpoint was the change in mean arterial pressure from baseline.

-

Safety and Tolerability Monitoring: Patients were closely monitored for adverse effects. Common side effects documented included sedation, dizziness, and dry mouth. Laboratory parameters were monitored periodically to detect any potential hematological or hepatic abnormalities. A direct Coombs test was often performed to screen for hemolytic anemia.[4]

Quantitative Data from Early Clinical Studies

The following tables summarize the key quantitative data derived from early clinical investigations and subsequent meta-analyses of these foundational trials.

| Table 1: Efficacy of Methyldopa in Early Clinical Trials (Meta-analysis Data) | |

| Parameter | Value |

| Number of Pooled Trials | 6 |

| Total Number of Patients | 231 |

| Daily Dose Range | 500 - 2250 mg |

| Mean Systolic Blood Pressure Reduction | 13 mmHg (95% CI: 6-20 mmHg)[1][7] |

| Mean Diastolic Blood Pressure Reduction | 8 mmHg (95% CI: 4-13 mmHg)[1][7] |

| Table 2: Pharmacokinetic Properties of Methyldopa | |

| Parameter | Value |

| Bioavailability | ~50%[3] |

| Onset of Action (Oral) | 3-6 hours[8] |

| Duration of Action (Oral) | 12-24 hours[8] |

| Onset of Action (Intravenous) | 4-6 hours[8] |

| Duration of Action (Intravenous) | 10-16 hours[3] |

| Metabolism | Liver[3] |

| Elimination Half-life | Approximately 105 minutes[3] |

| Excretion | Primarily renal[4] |

| Table 3: Common and Serious Adverse Effects of Methyldopa | |

| Common Adverse Effects | Serious Adverse Effects (Rare) |

| Sedation | Hemolytic anemia (Coombs test positive)[4] |

| Dizziness | Liver disorders (hepatitis, cholestasis)[9] |

| Dry mouth | Myocarditis |

| Headache | Pancreatitis |

| Postural hypotension | Drug-induced lupus-like syndrome |

Visualizing the Core Concepts

Signaling Pathway of Methyldopa

References

- 1. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 2. Methyldopa - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. NTP Toxicology and Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical and chemical studies with alpha-methyl-dopa in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyldopa for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyldopa dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. ghsupplychain.org [ghsupplychain.org]

An In-depth Technical Guide to the Synthesis of Methyldopate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for methyldopate (B129773) hydrochloride, an ethyl ester prodrug of the antihypertensive agent methyldopa. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor, L-methyldopa, followed by its esterification to yield the final active pharmaceutical ingredient. Detailed experimental protocols, quantitative data, and process visualizations are included to support research and development activities in this area.

Core Synthesis Pathway: From Precursor to Final Product

The most prevalent and industrially relevant synthesis of methyldopate hydrochloride involves the direct esterification of L-methyldopa. A critical consideration in this process is the hydration state of the L-methyldopa starting material, with anhydrous conditions being essential for optimal yield and purity. The overall pathway can be logically divided into the synthesis of L-methyldopa and its subsequent conversion to this compound.

Stage 1: Synthesis of L-Methyldopa

Several synthetic routes to L-methyldopa have been developed. One common method starts from 3,4-dimethoxyphenylacetone.

An alternative pathway for the synthesis of L-methyldopa commences with veratraldehyde.

Stage 2: Esterification of L-Methyldopa to this compound

The conversion of L-methyldopa to its ethyl ester hydrochloride is typically achieved through a Fischer esterification reaction. A key innovation in this process is the initial preparation of anhydrous L-methyldopa to drive the reaction to completion and improve the crystallinity of the final product.[1]

Experimental Protocols

Preparation of Anhydrous L-Methyldopa

Objective: To remove water of hydration from the L-methyldopa starting material.

Methodology:

-

Commercially available L-methyldopa raw material is placed in a suitable drying oven.

-

The material is heated under vacuum in a light-protected environment until a constant weight is achieved.[1]

-

The weight loss is typically in the range of 10-13%, corresponding to the removal of water molecules.[1]

Synthesis of this compound

Objective: To esterify anhydrous L-methyldopa with ethanol in the presence of hydrogen chloride.

Methodology:

-

A 100 ml three-necked flask equipped with a reflux condenser and a gas inlet tube is charged with 6.0 g of anhydrous L-methyldopa and 60 ml of dehydrated ethanol.[1]

-

The mixture is stirred at room temperature to form a uniform suspension.[1]

-

Dry hydrogen chloride gas is bubbled through the suspension until saturation is achieved.[1]

-

The mixture is then stirred at room temperature for an additional 30 minutes.[1]

-

The reaction mixture is subsequently heated to reflux and maintained at this temperature with stirring for approximately 9 hours.[1]

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[1]

-

The residue is dissolved in 20 ml of purified water, and the pH is adjusted to 9-10 with a saturated aqueous solution of sodium carbonate.[1]

-

The aqueous solution is extracted with ethyl acetate (B1210297) (3 x 50 ml). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a light-yellow oil.[1]

-

Under a nitrogen atmosphere, the oil is dissolved in 12 ml of dehydrated ethanol and cooled in an ice bath.[1]

-

The solution is neutralized to a strongly acidic pH with a saturated solution of anhydrous hydrogen chloride in ethanol.[1]

-

An appropriate amount of diethyl ether is added, and the mixture is agitated.[1]

-

The mixture is allowed to stand at 0-5 °C overnight to facilitate crystallization.[1]

-

The resulting crystalline powder is collected by filtration and dried.[1]

-

Recrystallization from a mixture of dehydrated ethanol and diethyl ether affords the final product as an off-white crystalline powder.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Anhydrous L-Methyldopa | [1] |

| Reactants | Dehydrated Ethanol, Anhydrous Hydrogen Chloride | [1] |

| Reaction Time | ~9 hours at reflux | [1] |

| Yield | Approximately 70-75% | [1] |

| Final Product Form | Off-white crystalline powder | [1] |

Conclusion

The synthesis of this compound is a well-established process centered on the Fischer esterification of L-methyldopa. Critical to the success of this synthesis is the use of anhydrous starting materials and reagents to favor the formation of the ester product. The protocol outlined in this guide, based on patented literature, provides a robust framework for the laboratory-scale synthesis of this important antihypertensive medication. Further optimization of reaction conditions and purification techniques may lead to improvements in yield and purity. This guide serves as a valuable technical resource for professionals engaged in the research, development, and manufacturing of this compound.

References

A Technical Guide to the Chemical Properties of Methyldopate Hydrochloride for Research Professionals

This document provides an in-depth overview of the chemical and pharmacological properties of methyldopate (B129773) hydrochloride, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core chemical data, mechanism of action, metabolic pathways, and detailed experimental protocols.

Core Chemical and Physical Properties

Methyldopate hydrochloride is the ethyl ester hydrochloride salt of methyldopa (B1676449), a widely recognized antihypertensive agent.[1] This ester form offers enhanced solubility and stability in solution compared to its parent compound, making it the preferred formulation for intravenous administration.[1]

Below is a summary of its key chemical and physical properties:

| Property | Value | Citation(s) |

| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | [2][3] |

| CAS Number | 2508-79-4 | [2][3] |

| Molecular Formula | C₁₂H₁₈ClNO₄ | [2][3][4] |

| Molecular Weight | 275.73 g/mol | [1][2][4] |

| Appearance | Colorless or almost colorless crystals or a white to yellowish-white fine powder (for Methyldopa) | [5] |

| Solubility | Soluble in DMSO. More soluble in solution than methyldopa. | [1][3] |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage. | [3] |

Mechanism of Action: A Prodrug Approach

This compound itself is a prodrug and is pharmacologically inactive. Its antihypertensive effects are mediated through its metabolism to the active compound, alpha-methylnorepinephrine.[1][2][6]

The mechanism unfolds in the central nervous system (CNS) through the following steps:

-

Conversion: After administration, this compound is hydrolyzed to L-α-methyldopa (methyldopa).[6][7]

-

CNS Penetration: As a lipid-soluble amino acid analog, methyldopa crosses the blood-brain barrier.[8]

-

Metabolic Activation: Within the CNS, methyldopa is decarboxylated to alpha-methyldopamine, which is then hydroxylated by dopamine (B1211576) beta-hydroxylase to form the active metabolite, alpha-methylnorepinephrine.[6][9]

-

Alpha-2 Adrenergic Agonism: Alpha-methylnorepinephrine acts as a potent agonist for presynaptic alpha-2 adrenergic receptors in the brainstem.[2][6][9]

-

Reduced Sympathetic Outflow: Stimulation of these central inhibitory receptors decreases the adrenergic outflow from the CNS to the peripheral sympathetic nervous system.[8][9][10] This leads to reduced peripheral vascular resistance and a subsequent lowering of arterial blood pressure.[8]

Metabolism and Excretion

Methyldopa, the active precursor derived from this compound, is extensively metabolized, primarily in the liver and intestines.[1][9] The known urinary metabolites include:

-

alpha-methyldopa mono-O-sulfate

-

3-O-methyl-alpha-methyldopa

-

3,4-dihydroxyphenylacetone

-

alpha-methyldopamine

Approximately 70% of the absorbed drug is excreted in the urine as both the parent drug and its metabolites.[8] Unabsorbed drug is eliminated unchanged in the feces.[8] The elimination half-life of methyldopa is approximately 105 minutes, though its antihypertensive effects can last for 10 to 16 hours after intravenous administration due to the prolonged action of its active metabolite in the CNS.[1][9]

Experimental Protocols

Stability Study Protocol (General)

This protocol outlines a general approach for assessing the stability of this compound active pharmaceutical ingredient (API) based on ICH guidelines.[11]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound API batches.

-

Appropriate container closure systems simulating market packaging.[11]

-

Calibrated stability chambers.

-

Validated stability-indicating analytical method (e.g., HPLC-UV).

Methodology:

-

Batch Selection: Use at least one primary batch of the active substance.[11]

-

Storage Conditions:

-

Testing Schedule:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, assess the following attributes:

-

Appearance (physical description).

-

Assay (for potency).

-

Degradation products/impurities.

-

Water content (if applicable).

-

-

Data Analysis: Analyze trends for each attribute over time. Determine the shelf-life and recommended storage conditions based on the results.

Pharmacokinetic Analysis in Human Plasma via LC-MS/MS

This protocol is adapted from a validated method for the quantification of methyldopa in human plasma.[13]

Objective: To determine the concentration of methyldopa in human plasma samples for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 0.2 mL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., deuterated methyldopa).[14]

-

Add methanol (B129727) to deproteinize the sample.[13]

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for analysis.[13]

-

-

Chromatographic Conditions:

-

LC System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: Zorbax SB-C18 or equivalent.[13]

-

Mobile Phase: Isocratic elution with a mixture such as 2:98 (v/v) acetonitrile (B52724) and 0.2% (v/v) formic acid in water.[13]

-

Flow Rate: 0.8 mL/min.[13]

-

Column Temperature: 40°C.[13]

-

Injection Volume: 1.5 µL.[13]

-

-

Mass Spectrometry Conditions:

-

MS System: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: For methyldopa, monitor the transition m/z 212.1 → 139.2 (or other product ions like 166.2, 195.2).[13]

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations (e.g., 0.32-20.48 µg/mL).[13]

-

Calculate the concentration of methyldopa in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

-

In Vitro Dissolution Study for Solid Dosage Forms

This protocol describes a standard dissolution test for methyldopa tablets.[12][15]

Objective: To evaluate the in vitro drug release profile of a methyldopa solid dosage form.

Apparatus & Reagents:

-

USP Type 2 Dissolution Apparatus (Paddle).[15]

-

UV-Visible Spectrophotometer.

-

Methyldopa reference standard.

Methodology:

-

Apparatus Setup:

-

Procedure:

-

Analysis:

-

Filter the samples if necessary.

-

Measure the absorbance of each sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for methyldopa (approximately 280-284 nm).[12][15]

-

Calculate the cumulative percentage of drug released at each time point by comparing the absorbance to that of a known standard solution.

-

-

Data Presentation: Plot the percentage of drug released versus time to obtain the dissolution profile.

References

- 1. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. This compound | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Methyldopa - Wikipedia [en.wikipedia.org]

- 10. Methyldopa [chemeurope.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. jgtps.com [jgtps.com]

- 13. researchgate.net [researchgate.net]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. oaji.net [oaji.net]

An In-Depth Technical Guide to the Mechanism of Action of Methyldopate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopate (B129773) hydrochloride, a pro-drug of methyldopa (B1676449), is a centrally-acting antihypertensive agent. Its therapeutic effect is primarily mediated by its active metabolite, alpha-methylnorepinephrine, which acts as a selective agonist for α2-adrenergic receptors in the brainstem. This agonism leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of arterial blood pressure. A secondary, less significant mechanism involves the inhibition of the enzyme aromatic L-amino acid decarboxylase. This guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and molecular mechanisms of methyldopate hydrochloride, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Introduction

This compound is the ethyl ester of methyldopa, formulated for intravenous administration to manage hypertensive crises and situations where oral administration is not feasible.[1] In the body, it is rapidly hydrolyzed to its active form, L-α-methyldopa, which is structurally analogous to L-DOPA.[2] The primary antihypertensive action of methyldopa is not exerted by the parent drug itself but by its centrally active metabolites.[1][2] This technical guide delves into the core mechanisms of action, from its metabolic conversion to its interaction with central adrenergic receptors.

Pharmacokinetics

The clinical efficacy of this compound is governed by its absorption, distribution, metabolism, and excretion profile.

Absorption and Distribution

Following intravenous administration, this compound is rapidly hydrolyzed to methyldopa.[1] Methyldopa is lipid-soluble and effectively crosses the blood-brain barrier to exert its effects on the central nervous system.[3] It exhibits weak binding to plasma proteins.[3]

Metabolism: The Path to the Active Metabolite

The central mechanism of methyldopa's antihypertensive effect relies on its metabolic conversion within adrenergic neurons.[1][4]

-

Uptake: Methyldopa is taken up by adrenergic neurons.

-

Decarboxylation: Inside the neuron, aromatic L-amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to α-methyldopamine.[5][6]

-

Hydroxylation: Subsequently, dopamine (B1211576) β-hydroxylase (DBH) hydroxylates α-methyldopamine to form the primary active metabolite, (1R,2S)-α-methylnorepinephrine.[5][7]

This metabolic pathway is crucial as α-methylnorepinephrine is the key effector molecule responsible for the therapeutic action of methyldopa.[1][2]

Excretion

Methyldopa and its metabolites are primarily excreted by the kidneys.[3] Patients with renal impairment may require dose adjustments due to slower excretion.[3]

Core Mechanism of Action: Central α2-Adrenergic Agonism

The principal antihypertensive effect of methyldopa is mediated by the action of its metabolite, α-methylnorepinephrine, on central α2-adrenergic receptors.[3][4][8]

The "False Neurotransmitter" Concept

α-Methylnorepinephrine acts as a "false neurotransmitter."[6] It is stored in adrenergic vesicles and released upon neuronal stimulation, similar to the endogenous neurotransmitter norepinephrine (B1679862).[6]

Signaling Pathway

-

Binding and Activation: Released α-methylnorepinephrine binds to and activates presynaptic α2-adrenergic receptors located on neurons in the vasomotor center of the brainstem.[1][2]

-

Inhibition of Adenylyl Cyclase: Activation of these Gi-protein coupled receptors leads to the inhibition of adenylyl cyclase.

-

Reduced cAMP Levels: This results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

-

Inhibition of Norepinephrine Release: The reduction in cAMP levels ultimately inhibits the further release of norepinephrine from the presynaptic neuron.

-

Decreased Sympathetic Outflow: The overall effect is a reduction in sympathetic outflow from the central nervous system to the periphery.

-

Vasodilation and Blood Pressure Reduction: Reduced sympathetic signaling to peripheral blood vessels leads to vasodilation, decreased total peripheral resistance, and a subsequent lowering of arterial blood pressure.[3]

Secondary Mechanism: Inhibition of Aromatic L-Amino Acid Decarboxylase

Methyldopa is also a competitive inhibitor of aromatic L-amino acid decarboxylase (DOPA decarboxylase).[9][10] This enzyme is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme, methyldopa can reduce the synthesis of dopamine, and consequently norepinephrine and epinephrine, in the peripheral nervous system.[10] However, this peripheral action is considered to play a minor role in its overall antihypertensive effect compared to its central action.[1]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacodynamics and clinical efficacy of methyldopa.

Table 1: Pharmacodynamic Parameters

| Parameter | Analyte | Receptor/Enzyme | Value | Species | Reference |

| Binding Affinity (Ki) | α-Methylnorepinephrine | α2-Adrenergic Receptor | Data not available | - | - |

| Inhibition Constant (Ki) | α-Methyldopa | Aromatic L-amino acid decarboxylase | 39.3 µM | - | [11] |

| Relative Affinity | l-α-methylnorepinephrine | α-Adrenergic Receptor | 0.095 (relative to l-NE) | Rabbit | [7] |

Table 2: Clinical and Preclinical Efficacy

| Parameter | Study Population | Dosage | Effect | Reference |

| Blood Pressure Reduction | Patients with primary hypertension | 500-2250 mg/day | Mean reduction of 13/8 mmHg (Systolic/Diastolic) | [5] |

| Blood Pressure Reduction | Spontaneously Hypertensive Rats | 200 mg/kg/day (intragastric infusion) | Significant reduction in blood pressure | [12] |

| Onset of Action (Oral) | Humans | - | 3-6 hours | [3] |

| Duration of Action (Oral) | Humans | - | 12-24 hours | [3] |

| Onset of Action (IV) | Humans | - | 4-6 hours | [3] |

| Duration of Action (IV) | Humans | - | 10-16 hours | [3] |

Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of α-methylnorepinephrine for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Isolate brain tissue (e.g., from rat cortex) known to express α2-adrenergic receptors.

-

Homogenize the tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane pellet.

-

Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane preparation in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of a radiolabeled α2-adrenergic receptor antagonist (e.g., [³H]yohimbine or [³H]rauwolscine).

-

Add increasing concentrations of unlabeled α-methylnorepinephrine to competitively displace the radioligand.

-

Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-radioactive antagonist).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of α-methylnorepinephrine.

-

Determine the IC50 value (the concentration of α-methylnorepinephrine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HPLC-ECD for Quantification of Methyldopa and Metabolites in Brain Tissue

Objective: To measure the concentrations of methyldopa, α-methyldopamine, and α-methylnorepinephrine in rat brain tissue.

Methodology:

-

Sample Preparation:

-

Dissect specific brain regions (e.g., brainstem) from treated and control rats.

-

Homogenize the tissue in a cold, acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the catecholamines.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC System:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to an acidic pH.

-

Pump: An isocratic or gradient pump to deliver the mobile phase at a constant flow rate.

-

Injector: An autosampler for precise and reproducible injection of the sample extracts.

-

-

Electrochemical Detection (ECD):

-

An electrochemical detector with a glassy carbon working electrode is used.

-

Apply a specific oxidation potential to the electrode that is sufficient to oxidize the catecholamines of interest, generating an electrical current that is proportional to their concentration.

-

-

Data Analysis:

-

Identify the peaks for methyldopa and its metabolites based on their retention times compared to known standards.

-

Quantify the concentration of each analyte by comparing the peak area or height to a standard curve generated from known concentrations of the compounds.

-

In Vivo Microdialysis for Measuring Norepinephrine Release

Objective: To measure the effect of methyldopa on the extracellular concentration of norepinephrine in specific brain regions of a living animal.

Methodology:

-

Probe Implantation:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the target brain region (e.g., the hypothalamus or locus coeruleus).

-

-

Perfusion and Sampling:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Small molecules, including norepinephrine, from the extracellular fluid of the brain tissue will diffuse across the dialysis membrane into the aCSF.

-

Collect the resulting dialysate in small fractions over time.

-

-

Drug Administration:

-

Administer methyldopa (or vehicle control) systemically (e.g., via intraperitoneal injection).

-

-

Sample Analysis:

-

Analyze the collected dialysate fractions for norepinephrine content using a highly sensitive analytical technique, typically HPLC-ECD.

-

-

Data Analysis:

-

Plot the concentration of norepinephrine in the dialysate over time, before and after drug administration.

-

A decrease in norepinephrine concentration following methyldopa administration would provide direct evidence of its inhibitory effect on norepinephrine release in that brain region.

-

Conclusion

The antihypertensive action of this compound is a well-defined process primarily driven by the central nervous system. Its conversion to the active metabolite, α-methylnorepinephrine, and the subsequent agonism of presynaptic α2-adrenergic receptors in the brainstem are the cornerstone of its therapeutic effect. This leads to a reduction in sympathetic outflow, vasodilation, and a decrease in blood pressure. While its inhibition of aromatic L-amino acid decarboxylase contributes to its overall pharmacological profile, this is a secondary mechanism. This guide has provided a detailed technical overview of these processes, supported by available quantitative data and established experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

References

- 1. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of alpha-methyldopa on systolic pressure and activities of tyrosine hydroxylase, dopamine-beta-hydroxylase and phenethanolamine-N-methyl-transferase in nervous system of spontaneously hypertensive rats - Ming - Acta Pharmacologica Sinica [chinaphar.com]

- 3. High-performance liquid chromatography with electrochemical detection for the determination of levodopa, catecholamines and their metabolites in rat brain dialysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of action of methyldopa in the rat. Role of 3-O-methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of the hypotensive action of methyldopa in normal and immunosympathectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyldopa Tablets (methyldopa): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacokinetics of intravenous methyldopate hydrochloride"

An In-depth Technical Guide to the Pharmacokinetics of Intravenous Methyldopate (B129773) Hydrochloride

Introduction

Methyldopate hydrochloride, the ethyl ester of methyldopa (B1676449), is an antihypertensive agent administered intravenously for the management of hypertensive crises.[1][2] Its therapeutic effect is mediated through its conversion to the active metabolite, alpha-methyldopa, and subsequently to alpha-methylnorepinephrine in the central nervous system.[2][3][4] This guide provides a comprehensive overview of the pharmacokinetics of intravenous this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Following intravenous administration, this compound is rapidly hydrolyzed to its active form, L-alpha-methyldopa. The antihypertensive action of methyldopa is primarily attributed to its metabolism to alpha-methylnorepinephrine within the central nervous system.[2][3] This active metabolite acts as an agonist at presynaptic alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in total peripheral resistance and systemic blood pressure.[3][5] Notably, this mechanism of action generally does not significantly affect cardiac output or renal blood flow, making it a suitable option for hypertensive patients with renal impairment.[3]

Pharmacokinetic Profile

The administration of intravenous this compound results in a predictable onset and duration of action. A decline in blood pressure typically begins within four to six hours and persists for 10 to 16 hours following injection.[1][3][4]

Quantitative Pharmacokinetic Parameters of Methyldopa Following Intravenous Administration

The pharmacokinetic parameters of alpha-methyldopa following intravenous administration of this compound have been characterized in healthy human subjects. The disposition of methyldopa can be described by a two-compartment open model.

| Parameter | Value | Reference |

| Plasma Half-Life (t½) | ||

| - Alpha-phase | 0.21 hours (range: 0.16-0.26) | |

| - Beta-phase | 1.28 hours (range: 1.02-1.69) | |

| - Following methyldopate HCl injection | 90-127 minutes | [1][2] |

| - General | 105 minutes | [2][5] |

| Volume of Distribution (Vd) | ||

| - Central Compartment | ~0.23 L/kg (range: 0.19-0.32) | [3] |

| - Total (Vdarea) | ~0.60 L/kg (range: 0.41-0.72) | [3] |

| Clearance | ||

| - Total Body Clearance | 268 ± 72 mL/min | [6] |

| - Renal Clearance | ~156 mL/min (in normal subjects) | [1] |

| 107 ± 35 mL/min | [6] | |

| 95 mL/min/m² | ||

| ~130 mL/min (in normal subjects) | [2] | |

| Protein Binding | ||

| - Methyldopa | < 15% | |

| - O-sulfate metabolite | ~50% |

Metabolism and Excretion

This compound is extensively metabolized. After intravenous administration, approximately 49% of the dose is excreted in the urine as methyldopa and its mono-O-sulfate metabolite.[1] The primary metabolites formed in the liver include alpha-methyldopamine (B1210744) and the glucuronide of dihydroxyphenylacetone.[2] Other metabolites such as 3-O-methyl-α-methyldopa and 3-O-methyl-α-methyldopamine are also formed and excreted in the urine.[2] Renal excretion is the primary route of elimination for methyldopa and its metabolites, with about two-thirds of the plasma clearance of methyldopa being accounted for by renal excretion. In patients with renal insufficiency, the excretion of methyldopa is diminished, potentially leading to an accumulation of the drug and its metabolites and a prolonged hypotensive effect.[1][3]

Experimental Protocols

Pharmacokinetic Study in Healthy Volunteers

A common experimental design to characterize the pharmacokinetics of intravenous this compound involves a crossover study in healthy human volunteers.[6]

-

Subject Selection : Healthy adult volunteers are recruited for the study.

-

Dosing : A single intravenous dose of this compound is administered. For comparison, an oral dose of methyldopa may be given in a separate study phase with an adequate washout period in between.[6]

-

Sample Collection : Serial blood and urine samples are collected at predefined time points over a specified period (e.g., 48 hours).[6]

-

Sample Analysis : Plasma and urine samples are analyzed for concentrations of methyldopa and its major metabolites using a validated analytical method.

Analytical Methodology: HPLC with Fluorescence Detection

A sensitive method for the determination of alpha-methyldopa in human plasma utilizes reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[7]

-

Sample Preparation : Solid-phase extraction is used to isolate methyldopa and an internal standard (e.g., 3,4-dihydroxyphenylalanine) from plasma.[7]

-

Chromatographic Separation : Separation is achieved on a C18 column with a gradient mobile phase consisting of a buffer (e.g., potassium dihydrogenphosphate with heptanesulfonic acid sodium salt) and an organic modifier (e.g., acetonitrile).[7]

-

Detection : Fluorescence detection is employed with an excitation wavelength of 270 nm and an emission wavelength of 320 nm.[7]

-

Quantification : The concentration of methyldopa is determined by comparing its peak area to that of the internal standard against a calibration curve. The limit of quantitation for this method has been reported to be 10 ng/mL.[7]

Visualizations

References

- 1. Methyldopate Hcl (this compound Injection, Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Methyldopa - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and presystemic gut metabolism of methyldopa in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of alpha-methyldopa in human plasma by validated high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyldopate Hydrochloride: A Prodrug Approach for Intravenous Antihypertensive Therapy

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the management of hypertension, particularly in acute care settings where oral administration is not feasible, intravenous delivery of antihypertensive agents is critical. Alpha-methyldopa, a centrally-acting alpha-2 adrenergic agonist, has been a therapeutic option for decades, especially in specific patient populations like pregnant women.[1] However, its clinical utility in intravenous formulations is hampered by its limited water solubility. To overcome this limitation, methyldopate (B129773) hydrochloride, an ethyl ester prodrug of alpha-methyldopa, was developed.[2][3] This technical guide provides an in-depth analysis of methyldopate hydrochloride as a prodrug, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used for its characterization.

Physicochemical Properties: The Rationale for a Prodrug

The primary motivation for developing this compound was to enhance the aqueous solubility of the parent drug, alpha-methyldopa, for parenteral administration.[3][4] Alpha-methyldopa's zwitterionic nature at physiological pH contributes to its relatively low water solubility.[3] By esterifying the carboxylic acid group, the polarity is altered, and the hydrochloride salt form significantly improves solubility.[3]

Table 1: Comparison of Physicochemical Properties

| Property | Alpha-Methyldopa | This compound |

| Molecular Formula | C₁₀H₁₃NO₄[5] | C₁₂H₁₈ClNO₄[6] |

| Molecular Weight | 211.22 g/mol [5] | 275.73 g/mol [6][7] |

| Water Solubility | ~10 mg/mL (at 25°C)[5][7] | 10-300 mg/mL (at pH 2-7)[7] |

| Formulation | Oral tablets[8] | Intravenous injection[9][10] |

Bioconversion and Mechanism of Action

This compound is pharmacologically inactive itself. Its therapeutic effect is realized after in-vivo biotransformation to the active parent drug, alpha-methyldopa. This conversion is a critical step in its function as a prodrug.

Bioconversion of this compound

Upon intravenous administration, this compound is rapidly hydrolyzed by esterases present in the blood and tissues, cleaving the ethyl ester to yield alpha-methyldopa and ethanol.[11][12] This enzymatic process ensures the systemic availability of the active drug.

Caption: Bioconversion of this compound to Alpha-Methyldopa.

Central Antihypertensive Mechanism of Alpha-Methyldopa

The active drug, alpha-methyldopa, is an analog of DOPA and exerts its antihypertensive effect through a central mechanism.[8][13] It is actively transported across the blood-brain barrier, where it is metabolized by neuronal enzymes into its active metabolite, alpha-methylnorepinephrine.[2][3][6] This "false neurotransmitter" then acts as a potent agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[2][6][14] Stimulation of these inhibitory receptors leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral vascular resistance and a lowering of blood pressure.[6][8][9]

Caption: Central Mechanism of Action of Alpha-Methyldopa.

Pharmacokinetic Profile

The pharmacokinetic properties of orally administered alpha-methyldopa are characterized by variable absorption, with a mean bioavailability of about 25% (ranging from 8% to 62%).[15] Following intravenous administration of methyldopate, the onset of action is typically observed within 4 to 6 hours, with the effects lasting for 10 to 16 hours.[9]

Table 2: Pharmacokinetic Parameters of Alpha-Methyldopa

| Parameter | Value (following Oral Administration) | Value (following IV Administration) |

| Bioavailability | ~25% (range: 8-62%)[15] | 100% (by definition) |

| Time to Peak Plasma Conc. (Tmax) | 2-3 hours[15] | Not applicable |

| Plasma Half-life (β-phase) | ~1.3 hours (normal subjects)[15] | 90 to 127 minutes[9] |

| Volume of Distribution (Vd) | ~0.60 L/kg[15] | ~0.23 L/kg (central compartment)[15] |

| Protein Binding | <15%[15] | <15%[15] |

| Elimination | Primarily renal excretion of parent drug and metabolites.[9] | Primarily renal excretion.[9] |

Experimental Protocols

Characterization of this compound as a prodrug involves several key experimental evaluations. Below are detailed methodologies for assessing its bioconversion and analytical quantification.

Protocol 1: In Vitro Esterase-Mediated Hydrolysis of Methyldopate

This protocol describes a method to confirm and quantify the conversion of methyldopate to methyldopa (B1676449) by plasma esterases.

Objective: To measure the rate of hydrolysis of this compound in human plasma.

Materials:

-

This compound

-

Alpha-methyldopa standard

-

Human plasma (heparinized)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Perchloric acid

-

HPLC system with UV or electrochemical detector

-

Centrifuge, incubator, and vortex mixer

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in water.

-

Prepare a series of alpha-methyldopa standards in a plasma/buffer matrix for the calibration curve.

-

-

Incubation:

-

Pre-warm human plasma samples to 37°C.

-

Initiate the reaction by adding a known concentration of this compound stock solution to the plasma.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile and perchloric acid to precipitate proteins and stop the enzymatic reaction.[16]

-

Vortex the sample vigorously for 1 minute.[16]

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[16]

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate the compounds using a suitable C18 column with a mobile phase optimized for the separation of methyldopate and methyldopa (e.g., a mixture of phosphate buffer and methanol).[16]

-

Detect and quantify the amount of alpha-methyldopa formed at each time point by comparing the peak area to the calibration curve.

-

-

Data Analysis:

-

Plot the concentration of alpha-methyldopa formed against time to determine the rate of hydrolysis.

-

Caption: Workflow for In Vitro Hydrolysis Assay.

Protocol 2: In Vivo Antihypertensive Efficacy in an Animal Model

This protocol outlines a general procedure for evaluating the blood pressure-lowering effects of intravenously administered this compound in spontaneously hypertensive rats (SHR).

Objective: To assess the antihypertensive effect and duration of action of this compound in a relevant animal model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR)

-

This compound

-

Sterile 5% Dextrose in Water (D5W) for injection

-

Anesthetic agent (e.g., isoflurane)

-

Catheters for intravenous administration and blood pressure monitoring

-

Blood pressure transducer and data acquisition system

Methodology:

-

Animal Preparation:

-

Acclimatize male SHRs to the laboratory conditions for at least one week.

-

Surgically implant a catheter into the femoral vein for drug administration and another into the carotid artery for direct blood pressure measurement.[17] Allow animals to recover from surgery.

-

-

Baseline Measurement:

-

Connect the arterial catheter to the pressure transducer and record baseline mean arterial pressure (MAP) and heart rate for a stable period (e.g., 30-60 minutes).

-

-

Drug Administration:

-

Prepare a solution of this compound in D5W at a concentration suitable for the desired dose (e.g., 25-50 mg/mL).[9][18]

-

Administer the this compound solution as an intravenous infusion over a set period (e.g., 30-60 minutes) or as a bolus injection.[19] A control group should receive an equivalent volume of the D5W vehicle.

-

-

Post-Dose Monitoring:

-

Continuously monitor and record MAP and heart rate for several hours (e.g., 10-16 hours) post-administration to capture the onset, peak effect, and duration of the antihypertensive response.[9]

-

-

Data Analysis:

-

Calculate the change in MAP from baseline at various time points for both the treatment and control groups.

-

Use appropriate statistical methods (e.g., ANOVA) to determine the significance of the blood pressure reduction.

-

Plot the MAP change over time to visualize the pharmacodynamic profile of this compound.

-

Conclusion

This compound serves as a classic example of successful prodrug design, effectively addressing the formulation challenges of its active parent, alpha-methyldopa. By transiently modifying the chemical structure to enhance water solubility, it enables intravenous administration for the management of hypertensive crises, while relying on ubiquitous endogenous esterases for efficient conversion to the active therapeutic agent. The central mechanism of action, mediated by the "false neurotransmitter" alpha-methylnorepinephrine, underscores a sophisticated approach to modulating sympathetic outflow. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and other prodrug systems in drug development.

References

- 1. ghsupplychain.org [ghsupplychain.org]

- 2. This compound | CAS#:2508-79-4 | Chemsrc [chemsrc.com]

- 3. japer.in [japer.in]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Methyldopa | 555-30-6 [chemicalbook.com]

- 6. This compound | C12H18ClNO4 | CID 17276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyldopa [drugfuture.com]

- 8. Methyldopa (PIM 342) [inchem.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. drugs.com [drugs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methyldopa - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Continuous infusion and withdrawal of methyldopa in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. reference.medscape.com [reference.medscape.com]

The Alpha-2 Adrenergic Agonist Activity of Methyldopate: A Technical Guide

Executive Summary: Methyldopate, and its orally administered form α-methyldopa, functions as a centrally-acting antihypertensive agent. It is a prodrug that undergoes metabolic conversion in the central nervous system to its pharmacologically active metabolite, α-methylnorepinephrine. This active metabolite acts as a selective agonist for α2-adrenergic receptors, primarily within the brainstem. Stimulation of these presynaptic Gi-coupled receptors inhibits sympathetic neuronal outflow, leading to a reduction in peripheral vascular resistance and a decrease in arterial blood pressure. This document provides a detailed overview of the mechanism of action, molecular pharmacology, signaling pathways, and key experimental methodologies used to characterize the α2-adrenergic agonist activity of methyldopate's active metabolite.

Mechanism of Action: From Prodrug to Active Agonist

Methyldopa (B1676449) is a structural analog of DOPA that readily crosses the blood-brain barrier.[1][2] Its therapeutic effect is not direct but relies on its biotransformation into a "false neurotransmitter," α-methylnorepinephrine.[3] This conversion occurs through the same enzymatic pathway responsible for the synthesis of norepinephrine (B1679862).[4]

The metabolic cascade proceeds as follows:

-

Decarboxylation: L-α-methyldopa is converted to α-methyldopamine by the enzyme Aromatic L-amino acid decarboxylase (DOPA decarboxylase).[4]

-

Hydroxylation: α-methyldopamine is then transformed into the active metabolite, (1R,2S)-α-methylnorepinephrine, by the enzyme dopamine (B1211576) β-hydroxylase.[4]

This newly synthesized α-methylnorepinephrine is stored in presynaptic vesicles and released into the synapse, where it acts as a potent agonist at central α2-adrenergic receptors located on presynaptic neurons in the brainstem.[2][4] By stimulating these inhibitory autoreceptors, α-methylnorepinephrine suppresses the release of norepinephrine from adrenergic neurons.[5] This reduction in central sympathetic outflow leads to decreased vasoconstrictor signals to the peripheral sympathetic nervous system, resulting in reduced total peripheral resistance and a lowering of blood pressure.[2][4]

Molecular Pharmacology of α-Methylnorepinephrine

Receptor Binding and Functional Potency

| Parameter | Value / Observation | Receptor/System | Reference |

| Functional Potency (EC50) | 0.31 µM | α2-like Adrenoceptor (Amphibian Sympathetic Ganglia) | [7] |

| Relative Affinity | 0.095 (vs. Norepinephrine = 1) | α-Adrenergic Receptors (Rabbit Aorta) | [8] |

| Binding Potency Rank | Epinephrine > α-Methylnorepinephrine > Norepinephrine | α2-Adrenergic Receptors ([3H]clonidine binding, Rat Brain) | [1] |

Table 1: Receptor Binding and Functional Potency of α-Methylnorepinephrine.

α2-Adrenergic Receptor Signaling Pathway

The α2-adrenergic receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[9] It is canonically coupled to the inhibitory G protein, Gi.[9] The signaling cascade initiated by the binding of an agonist like α-methylnorepinephrine proceeds as follows:

-

Agonist Binding: α-methylnorepinephrine binds to the extracellular domain of the α2-adrenergic receptor.

-

GPCR Conformation Change: This binding induces a conformational change in the receptor.

-

Gi Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein, causing the Gαi subunit to dissociate from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[10]

-

Reduction in cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10]

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which ultimately modulates ion channel activity and reduces neurotransmitter release.

Pharmacodynamics and In Vivo Activity

Oral administration of methyldopa results in a noticeable reduction in blood pressure.[3][4] The antihypertensive effect is characterized by a decrease in both supine and standing blood pressure, primarily due to the reduction in peripheral vascular resistance, while cardiac output is generally not significantly affected.[2][11]

| Parameter | Value / Observation | Reference |

| Route of Administration | Oral | [4] |

| Time to Max. Effect | 4 to 6 hours | [2][4] |

| Duration of Effect | 12 to 24 hours (single dose) | [4] |

| Cmax (250 mg dose) | ~975 ng/mL | [3] |

| Primary Hemodynamic Effect | Reduction in total peripheral resistance | [2][11] |

| Effect on Cardiac Output | No significant change | [2][11] |

| Effect on Heart Rate | Unchanged or slowed | [4][11] |

Table 2: Pharmacokinetic and Hemodynamic Effects of Methyldopa (Oral Administration).

Key Experimental Methodologies

Radioligand Binding Assay for α2-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., α-methylnorepinephrine) for the α2-adrenergic receptor.

Protocol Outline:

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line endogenously or recombinantly expressing α2-adrenergic receptors (e.g., rat cerebral cortex).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of a selective α2-adrenergic radiolabeled antagonist (e.g., [3H]clonidine or [3H]yohimbine), and varying concentrations of the unlabeled test compound.

-

Non-Specific Binding: A parallel set of tubes containing a high concentration of a non-radiolabeled antagonist (e.g., phentolamine) is used to determine non-specific binding.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and analyze using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for Gi-Coupled Receptors

This assay measures the ability of an agonist to activate Gi-coupled receptors by quantifying the resulting decrease in intracellular cAMP levels.

Protocol Outline:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably transfected with the human α2-adrenergic receptor.

-

Cell Plating: Seed the cells into a multi-well assay plate (e.g., 384-well) and culture until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test agonist (α-methylnorepinephrine) in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Adenylyl Cyclase Stimulation: To measure inhibition, first stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as forskolin, to induce a measurable baseline level of cAMP.

-

Agonist Treatment: Add the serially diluted agonist to the wells and incubate for a specific period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme fragmentation complementation (EFC) based assay.

-

Data Analysis: The signal (e.g., HTRF ratio) is inversely proportional to the cAMP concentration. Plot the signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the agonist's potency.

In Vivo Antihypertensive Assay in a Rodent Model

This experiment evaluates the blood pressure-lowering efficacy and duration of action of a compound in a living animal model of hypertension.

Protocol Outline:

-

Animal Model Selection: Utilize a relevant rodent model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).

-

Acclimatization: Allow animals to acclimate to the housing facility and handling procedures to minimize stress-induced blood pressure fluctuations.

-

Instrumentation: Surgically implant telemetry devices or use non-invasive tail-cuff methods for conscious, continuous, or repeated blood pressure monitoring.

-

Baseline Measurement: Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for a sufficient period before drug administration.

-

Drug Administration: Administer methyldopa (or the test compound) via the desired clinical route (e.g., oral gavage) at various doses. A vehicle control group must be included.

-

Post-Dose Monitoring: Continuously or intermittently monitor blood pressure and heart rate for an extended period (e.g., 24-48 hours) post-administration.

-

Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Plot the mean change in blood pressure versus time for each dose group. Analyze the data to determine the magnitude of the peak effect (nadir), time to peak effect, and duration of action.

References

- 1. alpha-Methylepinephrine, a methyldopa metabolite that binds to alpha-receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

- 6. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha 2-adrenergic hyperpolarization is not involved in slow synaptic inhibition in amphibian sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dissociation constants and relative efficacies of agonists acting on alpha adrenergic receptors in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. Subtypes of alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of alpha-methyldopa on cardiac output in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Methyldopate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldopate (B129773) hydrochloride, the ethyl ester hydrochloride salt of the antihypertensive drug methyldopa (B1676449), serves as a water-soluble prodrug formulation suitable for parenteral administration. A thorough understanding of its structural and physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides a consolidated overview of the structural analysis of methyldopate hydrochloride, summarizing key identification parameters and analytical methodologies. While a complete, publicly available crystal structure analysis is not available in the literature, this document compiles the existing data on its chemical structure, physicochemical characteristics, and spectroscopic and chromatographic analysis techniques. Detailed experimental protocols for identification and assay are provided to support researchers and drug development professionals.

Chemical and Physical Properties

This compound is the L-isomer of the ethyl ester of α-methyl-3,4-dihydroxyphenylalanine, complexed with hydrochloric acid. Its enhanced solubility in aqueous solutions compared to its parent compound, methyldopa, is a key characteristic for its clinical use in injections.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | [2] |

| CAS Number | 2508-79-4 | [2] |

| Molecular Formula | C₁₂H₁₈ClNO₄ | [2] |

| Molecular Weight | 275.73 g/mol | [2] |

| Appearance | Colorless or almost colorless crystals or a white to yellowish-white fine powder. | [3] |

| Solubility | Slightly soluble in water and alcohol; practically insoluble in chloroform (B151607) and ether; dissolves in dilute mineral acids. | [4] |

| Specific Rotation [α] | -13.5° to -14.9° (at 405 nm) | [5] |

| pH (1 in 100 solution) | 3.0 to 5.0 | [5] |

Crystallographic Analysis

A comprehensive, publicly available single-crystal X-ray diffraction analysis of this compound, including unit cell dimensions, space group, and detailed bond lengths and angles, is not readily found in the current scientific literature. However, it is known to exist as a crystalline solid.[3] The crystal packing is expected to be significantly influenced by hydrogen bonding involving the catechol hydroxyl groups, the protonated amino group, and the chloride counter-ion, as well as ionic interactions. X-ray powder diffraction (XRPD) has been used to characterize methyldopa in granulated forms, indicating that while the pure substance is crystalline, it can become amorphous in certain formulations.[6]

Spectroscopic Analysis

Spectroscopic methods are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is a key identifier. While a detailed assignment of all absorption bands for the ethyl ester hydrochloride is not published, the spectrum of the parent compound, methyldopa, shows characteristic peaks for its functional groups. For methyldopa, N-H absorption peaks are observed around 1530 cm⁻¹ and 1610 cm⁻¹, with the carboxylic acid functionality absorbing at approximately 1640 cm⁻¹.[7] The spectrum of this compound would be expected to show a characteristic ester carbonyl (C=O) stretching vibration, typically in the range of 1730-1750 cm⁻¹, in addition to absorptions corresponding to the amine salt, hydroxyl groups, and the aromatic ring.

Ultraviolet (UV) Spectroscopy

This compound exhibits UV absorption in 0.1 N hydrochloric acid with a maximum absorption wavelength (λmax) at approximately 280 nm.[5] This absorption is characteristic of the catechol moiety in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data with definitive peak assignments for this compound are not widely published. However, predicted spectra for the parent compound, methyldopa, are available and can provide an indication of the expected chemical shifts.[8] Theoretical calculations on methyldopa have also been performed to predict NMR parameters.[9] For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the catechol ring, the methylene (B1212753) and methyl protons of the ethyl ester group, the methyl group at the α-position, and the methylene protons of the benzyl (B1604629) group.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to the free base (methyldopate). The mass spectrum of the parent compound, methyldopa, shows a molecular ion [M+H]⁺ at m/z 212.2.[1][5] Its fragmentation pattern includes major ions at m/z 195.2, 166.2, and 139.2.[1][5] The fragmentation of methyldopate would likely involve the loss of the ethyl ester group and subsequent fragmentations of the remaining structure.

Table 2: Summary of Spectroscopic Data

| Technique | Key Features | Reference(s) |

| Infrared (IR) | Conforms to USP reference standard. Expected ester C=O stretch (1730-1750 cm⁻¹). | [5] |

| Ultraviolet (UV) | λmax at ~280 nm in 0.1 N HCl. | [5] |

| Mass Spectrometry | For methyldopa (parent): [M+H]⁺ at m/z 212.2; fragments at 195.2, 166.2, 139.2. | [1][5] |

Experimental Protocols

The following protocols are based on established analytical methods for this compound and its parent compound.

Identification by Infrared Spectroscopy (USP Method)

-

Objective: To confirm the identity of the substance by comparing its IR spectrum with that of a reference standard.

-

Methodology:

-

Prepare a sample of this compound for analysis, typically as a potassium bromide (KBr) dispersion or a mineral oil mull.

-

Record the infrared absorption spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

-

Compare the resulting spectrum with the official USP this compound RS spectrum. The spectra should be concordant.[5]

-

Identification by Ultraviolet Spectroscopy (USP Method)

-

Objective: To identify the substance and check for absorbance conformity.

-

Methodology:

Assay by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the amount of this compound in a sample.

-

Methodology: A common method involves LC-MS/MS for the determination of methyldopa in biological fluids. A similar approach can be adapted for the assay of this compound.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[5]

-

Stationary Phase: A C18 reversed-phase column (e.g., Zorbax SB-C18) is commonly used.[5]

-

Sample Preparation: Dissolve an accurately weighed quantity of the sample in the mobile phase to achieve a known concentration.

-

Chromatographic Conditions:

-

Detection: UV detection at 280 nm or mass spectrometric detection in multiple reaction monitoring (MRM) mode.[5]

-

Quantification: Compare the peak area of the analyte in the sample solution to that of a reference standard solution of known concentration.

-

Visualizations

Logical Relationship of this compound as a Prodrug

Caption: Prodrug activation pathway of this compound.

Experimental Workflow for HPLC Analysis

Caption: General workflow for the HPLC assay of this compound.

Conclusion